molecular formula C7H11N3 B1422241 N-methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride CAS No. 921091-02-3

N-methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride

Cat. No.: B1422241
CAS No.: 921091-02-3
M. Wt: 137.18 g/mol
InChI Key: WBEUDFJDNAHJQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylpyrimidine, which undergoes a series of reactions to introduce the N-methyl and methanamine groups.

    Methylation: The pyrimidine ring is methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

    Amination: The methylated pyrimidine is then reacted with formaldehyde (CH2O) and ammonium chloride (NH4Cl) to introduce the methanamine group.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the dihydrochloride salt can be replaced by other nucleophiles like hydroxide (OH-) or alkoxide (RO-).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products

    Oxidation: N-methyl-1-(2-methylpyrimidin-4-yl)methanamine N-oxide.

    Reduction: N-methyl-1-(2-methylpyrimidin-4-yl)methanamine.

    Substitution: N-methyl-1-(2-methylpyrimidin-4-yl)methanol.

Scientific Research Applications

N-methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride
  • N-methyl-1-(3-pyridin-4-ylisoxazol-5-yl)methanamine dihydrochloride
  • N-methyl-1-(4-methylphenyl)-1-pyridin-4-ylmethanamine dihydrochloride

Uniqueness

N-methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where other similar compounds may not be as effective.

By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in their scientific endeavors.

Properties

IUPAC Name

N-methyl-1-(2-methylpyrimidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6-9-4-3-7(10-6)5-8-2/h3-4,8H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEUDFJDNAHJQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
N-methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride
Reactant of Route 4
N-methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
N-methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride
Reactant of Route 6
N-methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.